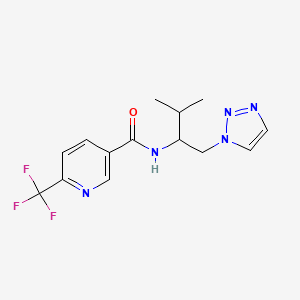

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

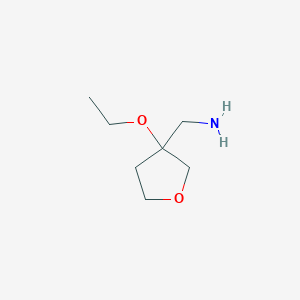

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H16F3N5O and its molecular weight is 327.311. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

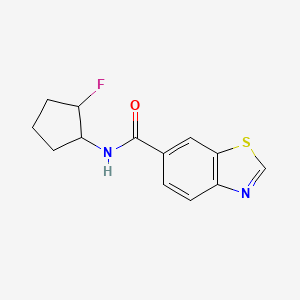

Anticancer Activity

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and tested for anticancer activity. Compounds in this series demonstrated significant anticancer activity, inhibiting tubulin polymerization, a crucial process in cancer cell division. This inhibition was superior to that of E7010, a known tubulin polymerization inhibitor. The compounds induced apoptosis in cancer cells through caspase-9 activation and DNA fragmentation, offering promising avenues for cancer treatment (Kamal et al., 2014).

Metabolic Regulation

Nicotinamide N-methyltransferase (NNMT) regulates key aspects of nutrient metabolism in the liver and other tissues. NNMT's activity impacts glucose and cholesterol metabolism, with potential implications for metabolic diseases. Increased NNMT expression stabilizes sirtuin 1 protein, which plays a significant role in metabolic regulation (Hong et al., 2015).

Gastroprotection

1-Methylnicotinamide (MNA), a derivative of nicotinamide, exhibits gastroprotective properties. MNA reduces gastric lesions induced by stress, possibly through enhancing prostacyclin generation and sensory nerve action. This suggests potential therapeutic applications in managing gastric ulcers or stress-induced gastric damage (Brzozowski et al., 2008).

Corrosion Inhibition

Nicotinamide derivatives serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds exhibit a mixed type of corrosion inhibition, affecting both anodic and cathodic processes. Their adsorption behavior follows the Langmuir isotherm model, highlighting their practical applications in industrial settings to prevent metal corrosion (Chakravarthy et al., 2014).

Mecanismo De Acción

Target of action

The compound contains a 1,2,3-triazole ring, which is a common motif in medicinal chemistry due to its ability to mimic various functional groups and bind to different biological targets . The presence of a pyridine ring and a trifluoromethyl group could also suggest potential interactions with various enzymes or receptors.

Propiedades

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O/c1-9(2)11(8-22-6-5-19-21-22)20-13(23)10-3-4-12(18-7-10)14(15,16)17/h3-7,9,11H,8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLKAWITCAWITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600652.png)

![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2600656.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2600664.png)

![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)